![molecular formula C8H14N2OS B2420954 3-Pentyl-2-sulfanylideneimidazolidin-4-one CAS No. 860030-16-6](/img/structure/B2420954.png)
3-Pentyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound “3-Pentyl-2-sulfanylideneimidazolidin-4-one” belongs to a class of organic compounds known as imidazolidinones . These are cyclic compounds containing an imidazolidine ring, which is a five-member ring with two nitrogen atoms at positions 1 and 3, and a ketone group .
Synthesis Analysis
While specific synthesis methods for “3-Pentyl-2-sulfanylideneimidazolidin-4-one” are not available, similar compounds such as “5-benzylidene-2-sulfanylideneimidazolidin-4-one” and “5-cinnamylidene-2-sulfanylideneimidazolidin-4-one” have been synthesized and studied . The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms .Scientific Research Applications
- Application : 3-Pentyl-2-sulfanylideneimidazolidin-4-one has been proposed as a potential novel fungicide. Its exact chemical structure remains undetermined due to possible tautomeric and geometric forms (Z-E isomerism). The compound predominantly exists in a tautomeric structure where the movable hydrogen is connected to the nitrogen atom in the hydantoin ring .
Fungicides
Future Directions
The future research directions for “3-Pentyl-2-sulfanylideneimidazolidin-4-one” could include further studies on its synthesis, structure, and potential applications. Given the biological activities observed in similar compounds, it may be worthwhile to explore its potential uses in pharmaceuticals or other industries .
properties
IUPAC Name |
3-pentyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-2-3-4-5-10-7(11)6-9-8(10)12/h2-6H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKELXAUUBCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)CNC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentyl-2-sulfanylideneimidazolidin-4-one |
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